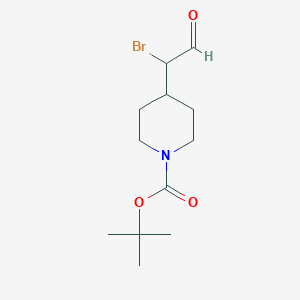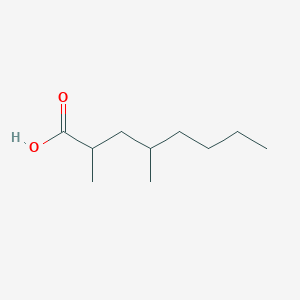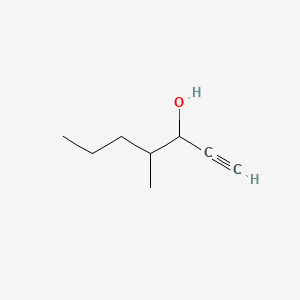
N,N-Diethyl-4-(2-hydroxyphenyl)benzamide
Descripción general
Descripción
N,N-Diethyl-4-(2-hydroxyphenyl)benzamide is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 . It is also known by other names such as 2-(4-Diethylcarbamoylphenyl)phenol and N,N-Diethyl-2’-hydroxy[1,1’-biphenyl]-4-carboxamide .
Molecular Structure Analysis
The molecular structure of N,N-Diethyl-4-(2-hydroxyphenyl)benzamide includes a benzamide group attached to a phenol group. The benzamide group consists of a benzene ring attached to a carboxamide group (C=O-NH2), and the phenol group consists of a benzene ring attached to a hydroxyl group (OH) .Aplicaciones Científicas De Investigación
Insect Repellent
“N,N-Diethyl-4-(2-hydroxyphenyl)benzamide”, also known as DEET, is a common active ingredient in commercial insect repellents .
- Application : DEET is applied to the skin or clothing to provide protection against mosquitoes, flies, ticks, fleas, chiggers, leeches, and other biting insects .
- Method of Application : DEET is typically applied topically. It is a slightly yellow oil that can be applied directly to the skin or clothing .
- Results : DEET is the oldest and most effective insect repellent, providing significant protection against a variety of biting insects .
Synthesis of Benzamides
“N,N-Diethyl-4-(2-hydroxyphenyl)benzamide” can be synthesized through the direct condensation of carboxylic acids and amines .
- Application : The synthesis of benzamides is important as they are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
- Method of Application : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .
- Results : This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
Antibacterial Activity
“N,N-Diethyl-4-(2-hydroxyphenyl)benzamide” has been studied for its antibacterial activity .
- Application : The compound has been tested for its antibacterial activity against various bacterial strains .
- Method of Application : The compound is typically tested in vitro using standard microbiological techniques .
- Results : The synthesized compounds presented differing degrees of antibacterial activity .
Antioxidant Activity
“N,N-Diethyl-4-(2-hydroxyphenyl)benzamide” has been studied for its antioxidant activity .
Propiedades
IUPAC Name |
N,N-diethyl-4-(2-hydroxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-18(4-2)17(20)14-11-9-13(10-12-14)15-7-5-6-8-16(15)19/h5-12,19H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLIAUVULFGXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625286 | |
| Record name | N,N-Diethyl-2'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-4-(2-hydroxyphenyl)benzamide | |
CAS RN |
356072-33-8 | |
| Record name | N,N-Diethyl-2'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3,4-Dihydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1612820.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1612822.png)
![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)


![4'-(Methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612828.png)


![5-[(Thiophen-2-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B1612835.png)
![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1612837.png)
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide](/img/structure/B1612840.png)